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Compound of Interest

Compound Name:
2-amino-N-(1-

phenylethyl)benzamide

CAS No.: 85592-80-9

Cat. No.: B188056

Get Quote

Executive Summary & Mechanism of Action
2-amino-N-(1-phenylethyl)benzamide (CAS: 85592-80-9) represents a privileged

"anthranilamide" scaffold. While often utilized as a chemical intermediate, this pharmacophore

exhibits significant biological activity as an inhibitor of NAD+-dependent deacetylases (Sirtuins,

specifically SIRT1/2) and potentially Class I Histone Deacetylases (HDACs).

In drug discovery, this molecule serves as a critical chemical probe for studying epigenetic

regulation. Its mechanism involves the competitive or allosteric modulation of the deacetylation

pocket, preventing the removal of acetyl groups from non-histone targets (e.g., p53,

-tubulin) and histones.

Key Biological Implications:

SIRT1/2 Inhibition: Leads to hyperacetylation of p53 (Lys382), enhancing p53 stability and

promoting apoptosis in cancer cells.
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Therapeutic Potential: Antiproliferative activity in oncology; potential modulation of parasitic

Sirtuins (T. cruzi).
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Figure 1: Mechanism of Action. The compound inhibits SIRT1, preventing p53 deacetylation.

Accumulated Acetylated-p53 triggers downstream apoptotic signaling.

Experimental Design Strategy
To validate the efficacy of 2-amino-N-(1-phenylethyl)benzamide, a multi-tier assay approach

is required. We move from Target Engagement (Is it hitting the mechanism?) to Phenotypic

Outcome (Is it killing the cell?).
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Assay Tier Method Readout Purpose

1. Target Engagement Western Blotting
Ac-p53 (Lys382) & Ac-

-Tubulin (Lys40)

Confirms inhibition of

SIRT1 (p53) and

SIRT2 (Tubulin) inside

the cell.

2. Functional Efficacy CellTiter-Glo® (ATP) IC50 Value (µM)
Quantifies cytotoxicity

and potency.

3. Specificity Control PARP Activity Assay PARylation levels

Ensures the 2-

aminobenzamide

moiety is not primarily

inhibiting PARP (off-

target).

Protocol A: Target Engagement (Acetylation
Western Blot)
Objective: Determine if 2-amino-N-(1-phenylethyl)benzamide effectively increases cellular

acetylation levels of p53, a direct substrate of SIRT1.

Cell Line Selection:

HCT116 (p53+/+): Human colorectal carcinoma. Ideal because they express wild-type p53.

Note: Do not use p53-null lines (e.g., H1299) for this specific readout.

Reagents & Preparation[1][2][3]
Compound Stock: Dissolve 2-amino-N-(1-phenylethyl)benzamide in 100% DMSO to 10

mM. Aliquot and store at -20°C.

Positive Control:Ex-527 (Selective SIRT1 inhibitor) or Nicotinamide (Pan-Sirtuin inhibitor).

Lysis Buffer: RIPA buffer supplemented with Trichostatin A (TSA) (400 nM) and Nicotinamide

(10 mM).
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Critical: You MUST add Nicotinamide to the lysis buffer to prevent Sirtuins from

deacetylating proteins after cell lysis.

Step-by-Step Methodology
Seeding:

Seed HCT116 cells at

cells/well in a 6-well plate.

Incubate for 24 hours at 37°C, 5% CO2.

Treatment:

Treat cells with the test compound at increasing concentrations: 0, 1, 10, 50, 100 µM.

Include a DMSO Vehicle Control (0.1% final).

Include Ex-527 (10 µM) as a positive control.

Induction (Optional but Recommended): Co-treat with Doxorubicin (0.2 µM) to induce p53

expression, making the acetylation signal easier to detect.

Incubate for 6–18 hours.

Harvesting & Lysis:

Wash cells 1x with ice-cold PBS.

Add 150 µL of supplemented RIPA Lysis Buffer (with Protease/Phosphatase inhibitors +

Nicotinamide).

Scrape, collect, and sonicate briefly (3x 5 sec pulses).

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Immunoblotting:
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Load 30 µg protein per lane on a 10% SDS-PAGE gel.

Transfer to PVDF membrane.

Primary Antibodies:

Anti-Acetyl-p53 (Lys382) [Cell Signaling #2525] (1:1000).

Anti-Total p53 [DO-1] (1:1000).

Anti-GAPDH (Loading Control).

Detection: ECL Chemiluminescence.

Data Interpretation[1][3]
Success Criteria: A dose-dependent increase in the Ac-p53/Total-p53 ratio compared to the

DMSO control.

Failure Analysis: If Total p53 increases but Ac-p53 does not, the compound may be causing

DNA damage (stabilizing p53) without inhibiting SIRT1.

Protocol B: Phenotypic Cytotoxicity (CellTiter-Glo)
Objective: Establish the IC50 of the compound in a proliferation assay.

Workflow Visualization
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Figure 2: High-Throughput Viability Workflow.

Methodology
Preparation: Prepare a 9-point serial dilution (1:3) of the compound in culture medium. Final

DMSO concentration must remain constant (e.g., 0.5%) across all wells.

Execution:

Add 100 µL of cell suspension (HCT116 or HeLa) to white-walled 96-well plates.

Allow attachment (24h).

Remove media and add 100 µL of compound-containing media.

Incubate for 72 hours.

Measurement:

Equilibrate plate to room temperature (30 min).
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Add 100 µL CellTiter-Glo reagent (Promega).

Shake orbitally for 2 min; incubate 10 min.

Read Luminescence (Integration: 1.0s).

Calculation:

Normalize data:

Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Critical Scientific Considerations (Self-Validating
Logic)
The "Anthranilamide" Specificity Problem
The 2-aminobenzamide moiety mimics the nicotinamide ring of NAD+. While this allows it to

bind Sirtuins, it also poses a risk of inhibiting PARP (Poly (ADP-ribose) polymerase), which also

utilizes NAD+.

Validation Step: To claim your compound is a Sirtuin inhibitor and not just a PARP inhibitor, you

must check PARP activity.

Observation: If the compound inhibits SIRT1, cells should be sensitized to DNA damaging

agents (like Doxorubicin) but should NOT necessarily show massive accumulation of DNA

breaks (gamma-H2AX) in the absence of stress, unlike PARP inhibitors.

Differentiation: PARP inhibitors (like Olaparib) are synthetically lethal in BRCA-deficient cells.

Sirtuin inhibitors are generally cytotoxic in a broader range of tumor types due to p53

activation.

Solubility & Stability[3]
Hydrophobicity: The "1-phenylethyl" group adds significant lipophilicity (LogP ~ 2.5).

Precipitation Risk: In the 96-well assay, inspect the 100 µM well under a microscope. If

crystals are visible, the IC50 is invalid (false toxicity due to physical disruption).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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